Cas no 64917-81-3 (5-Chloro-2-hydroxymethyl-phenol)
5-Chloro-2-hydroxymethyl-phenol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol,4-chloro-2-hydroxy-
- 4-chloro-2-hydroxybenzyl alcohol
- 5-chloro-2-(hydroxymethyl)phenol
- 5-Chloro-2-hydroxymethyl-phenol
-
- MDL: MFCD11042786
- Inchi: 1S/C7H7ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2
- InChI Key: NEPPSDXLISKMNU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(CO)=C(C=1)O
Computed Properties
- Exact Mass: 158.01351
- Monoisotopic Mass: 158.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Density: 1.395
- Boiling Point: 258.2°Cat760mmHg
- Flash Point: 110°C
- Refractive Index: 1.611
- PSA: 40.46
- LogP: 1.53790
5-Chloro-2-hydroxymethyl-phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C611213-50mg |
5-Chloro-2-hydroxymethyl-phenol |
64917-81-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C611213-100mg |
5-Chloro-2-hydroxymethyl-phenol |
64917-81-3 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C611213-500mg |
5-Chloro-2-hydroxymethyl-phenol |
64917-81-3 | 500mg |
$ 230.00 | 2022-06-06 | ||
| Alichem | A014001286-250mg |
4-Chloro-2-hydroxybenzyl alcohol |
64917-81-3 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A014001286-500mg |
4-Chloro-2-hydroxybenzyl alcohol |
64917-81-3 | 97% | 500mg |
$790.55 | 2023-09-01 | |
| Alichem | A014001286-1g |
4-Chloro-2-hydroxybenzyl alcohol |
64917-81-3 | 97% | 1g |
$1534.70 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1300555-5g |
5-Chloro-2-hydroxymethylphenol |
64917-81-3 | 95% | 5g |
$645 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1300555-10g |
5-Chloro-2-hydroxymethylphenol |
64917-81-3 | 95% | 10g |
$995 | 2024-07-28 | |
| Enamine | EN300-189364-1.0g |
5-chloro-2-(hydroxymethyl)phenol |
64917-81-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-189364-0.05g |
5-chloro-2-(hydroxymethyl)phenol |
64917-81-3 | 0.05g |
$468.0 | 2023-09-18 |
5-Chloro-2-hydroxymethyl-phenol Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 5-Chloro-2-hydroxymethyl-phenol
Research Update on 5-Chloro-2-hydroxymethyl-phenol (CAS: 64917-81-3) in Chemical Biology and Pharmaceutical Applications
5-Chloro-2-hydroxymethyl-phenol (CAS: 64917-81-3) is a chlorinated phenolic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its hydroxymethyl and chloro functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug development, antimicrobial agents, and as a building block for more complex chemical entities. This research brief aims to synthesize the latest findings on this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 5-Chloro-2-hydroxymethyl-phenol derivatives. The research team synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a scaffold for novel antibiotic development.
In the realm of oncology, a recent preprint on bioRxiv explored the compound's role as a precursor in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers utilized 5-Chloro-2-hydroxymethyl-phenol to develop a library of compounds designed to inhibit the interaction between p53 and MDM2, a critical pathway in cancer progression. Preliminary data indicated that several derivatives showed promising binding affinity and selectivity, with one candidate demonstrating significant tumor growth inhibition in xenograft models. These findings underscore the compound's utility in rational drug design and targeted cancer therapies.
From a chemical perspective, advances in the sustainable synthesis of 5-Chloro-2-hydroxymethyl-phenol have been reported in Green Chemistry. A 2024 publication detailed an eco-friendly catalytic process using immobilized enzymes, which achieved high yields (85-90%) with minimal waste generation. This methodological innovation addresses previous challenges in the compound's large-scale production while aligning with green chemistry principles. The study also highlighted the process's scalability, making it attractive for industrial applications in pharmaceutical manufacturing.
The compound's safety profile and pharmacokinetic properties were recently evaluated in a Toxicology Reports study. Acute and subchronic toxicity tests in rodent models revealed favorable safety margins at therapeutic doses, with no significant organ toxicity observed. However, the study noted that high doses (≥500 mg/kg) resulted in reversible hepatic enzyme elevations, suggesting the need for dose optimization in clinical applications. Parallel pharmacokinetic studies demonstrated good oral bioavailability (68-72%) and a half-life of approximately 4.5 hours in preclinical models, supporting its potential as a drug candidate.
Emerging applications in materials science have expanded the utility of 5-Chloro-2-hydroxymethyl-phenol beyond traditional pharmaceutical uses. A 2023 ACS Applied Materials & Interfaces publication reported its incorporation into polymer networks for controlled drug delivery systems. The phenolic hydroxyl group facilitated covalent bonding with biodegradable polymers, creating pH-responsive hydrogels capable of sustained drug release. This innovative approach demonstrated enhanced therapeutic efficacy in a rheumatoid arthritis model, with reduced systemic side effects compared to conventional delivery methods.
In conclusion, recent research on 5-Chloro-2-hydroxymethyl-phenol (CAS: 64917-81-3) highlights its multifaceted potential in chemical biology and pharmaceutical development. From antimicrobial and anticancer applications to sustainable synthesis and advanced drug delivery systems, this compound continues to reveal new opportunities for scientific innovation. Future research directions may include further optimization of its derivatives for enhanced potency and selectivity, as well as expanded toxicological evaluations to support clinical translation. The compound's versatility and demonstrated biological activities position it as a valuable asset in the ongoing pursuit of novel therapeutic solutions.
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